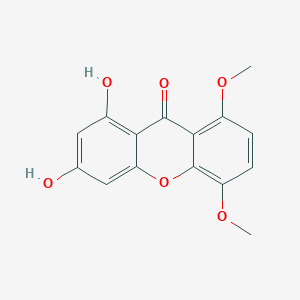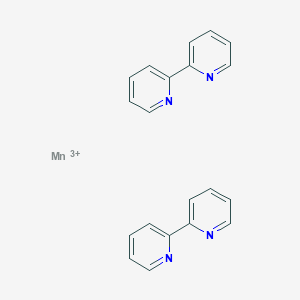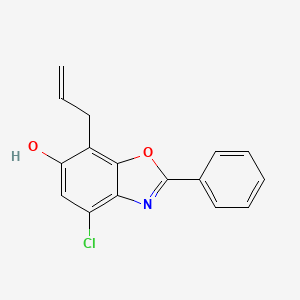
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features a benzoyl group substituted with chlorine and methyl groups, an oxirane ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-chloro-3-methylbenzoic acid, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: Finally, the oxirane intermediate is carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The benzoyl group can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving epoxides.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can modulate the activity of the enzyme and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorobenzoyl)oxirane-2-carboxylic acid
- 3-(3-Methylbenzoyl)oxirane-2-carboxylic acid
- 3-(4-Chloro-3-methylphenyl)oxirane-2-carboxylic acid
Uniqueness
3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is unique due to the presence of both chlorine and methyl substituents on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Eigenschaften
CAS-Nummer |
113342-25-9 |
|---|---|
Molekularformel |
C11H9ClO4 |
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
3-(4-chloro-3-methylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-5-4-6(2-3-7(5)12)8(13)9-10(16-9)11(14)15/h2-4,9-10H,1H3,(H,14,15) |
InChI-Schlüssel |
JOSTZKJZURBPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C2C(O2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)



![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)



![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
